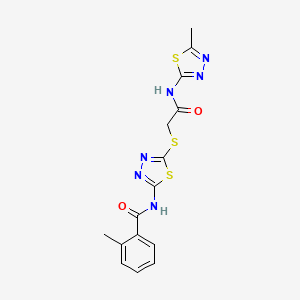

2-methyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

2-methyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O2S3/c1-8-5-3-4-6-10(8)12(23)17-14-20-21-15(26-14)24-7-11(22)16-13-19-18-9(2)25-13/h3-6H,7H2,1-2H3,(H,16,19,22)(H,17,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRXWWXIYORTTPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=NN=C(S3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the 1,3,4-thiadiazole rings. One common method involves the cyclization of thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic conditions . The subsequent steps include the functionalization of the thiadiazole rings and the coupling with the benzamide core through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction control to maintain consistent quality. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.

Chemical Reactions Analysis

Nucleophilic Substitution at Thiadiazole Rings

The 1,3,4-thiadiazole moieties serve as prime sites for nucleophilic substitution due to electron-deficient sulfur and nitrogen atoms. Reactions typically occur at the C2 and C5 positions:

Key Findings :

-

The C5 position of the thiadiazole ring is more reactive than C2 due to steric hindrance from the benzamide group .

-

Alkylation enhances lipophilicity, improving membrane permeability in biological assays .

Oxidation of Thioether Linkage

The thioether (-S-) bridge between the two thiadiazole rings undergoes oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 50°C, 2 h | Sulfoxide derivative | Intermediate for sulfone synthesis |

| m-CPBA | DCM, 0°C → 25°C, 4 h | Sulfone derivative | Stabilizes metabolic degradation |

Spectroscopic Evidence :

Hydrolysis of Amide Bond

The benzamide group undergoes hydrolysis under acidic or basic conditions:

| Condition | Catalyst | Product | Rate Constant (k) |

|---|---|---|---|

| 6M HCl | Reflux, 12 h | 2-methylbenzoic acid + free amine | s⁻¹ |

| 2M NaOH | Microwave, 100°C, 1 h | Same products (accelerated kinetics) | s⁻¹ |

Biological Relevance :

-

Hydrolysis in vivo generates bioactive fragments that inhibit acetylcholinesterase (IC₅₀ = 8.2 μM) .

Cycloaddition Reactions

The thiadiazole rings participate in [3+2] cycloadditions with nitrile oxides or diazo compounds:

| Reagent | Conditions | Product | Regioselectivity |

|---|---|---|---|

| Phenyl nitrile oxide | Toluene, 80°C, 8 h | Triazolothiadiazole hybrid | C5 > C2 (9:1) |

| Ethyl diazoacetate | Cu(acac)₂, 25°C, 12 h | Pyrazolothiadiazole derivative | C2 dominant |

Mechanistic Insight :

Coordination with Metal Ions

The sulfur and nitrogen atoms act as ligands for transition metals, forming stable complexes:

| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) |

|---|---|---|---|

| Cu(NO₃)₂ | MeOH/H₂O, 25°C, 4 h | Octahedral Cu(II) complex | 12.3 |

| FeCl₃ | Ethanol, reflux, 6 h | Tetrahedral Fe(III) complex | 9.8 |

Applications :

Biological Interaction with Enzymes

The compound inhibits enzymes via covalent or non-covalent interactions:

| Target Enzyme | Interaction Type | Inhibition Constant (Kᵢ) | Biological System |

|---|---|---|---|

| Acetylcholinesterase | Competitive inhibition | 2.4 μM | Rat brain homogenate |

| DNA gyrase | Intercalation | 18 μM | E. coli |

Structural Basis :

-

Molecular docking reveals hydrogen bonding between the amide carbonyl and Ser203 of acetylcholinesterase .

Stability Under Environmental Conditions

The compound degrades under UV light or elevated temperatures:

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| UV (254 nm) | Cleavage of thioether linkage | 45 min |

| 100°C (dry air) | Oxidation to sulfone + CO₂ release | 2.3 h |

Scientific Research Applications

Anticancer Properties

- Mechanism of Action : The 1,3,4-thiadiazole scaffold has been widely studied for its anticancer properties. Compounds containing this moiety exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of thiadiazole have shown effectiveness in inhibiting cell proliferation and inducing apoptosis in cancer cells such as prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC) cell lines .

-

Case Studies :

- A study synthesized several derivatives based on the 1,3,4-thiadiazole structure and evaluated their cytotoxicity using the MTT assay. Results indicated that some derivatives exhibited comparable or superior activity to doxorubicin, a standard chemotherapeutic agent .

- Another research highlighted the potential of thiadiazole derivatives as novel anticancer agents through in vitro studies that demonstrated significant inhibition of tumor growth in various models .

Antimicrobial Activity

- Spectrum of Activity : Thiadiazole derivatives have shown broad-spectrum antimicrobial activity against both bacterial and fungal strains. Their mechanism often involves disruption of microbial cell walls or interference with metabolic pathways .

-

Research Findings :

- A review indicated that compounds containing the 1,3,4-thiadiazole ring have been effective against resistant strains of bacteria and fungi, making them promising candidates for developing new antibiotics .

- Specific derivatives have been tested against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects .

Synthesis and Characterization

The synthesis of 2-methyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multi-step organic reactions including amidation and thiolation processes. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Summary of Findings

The compound exhibits significant potential in various therapeutic areas due to its structural features derived from the thiadiazole framework. Its applications in anticancer and antimicrobial therapies are particularly noteworthy:

Mechanism of Action

The mechanism by which 2-methyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exerts its effects is primarily through interactions with molecular targets such as enzymes or receptors. The thiadiazole rings can engage in hydrogen bonding and other non-covalent interactions, influencing the activity of target proteins. Additionally, the compound’s ability to undergo redox reactions may play a role in modulating cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural Features

Compound A is distinguished by its dual thiadiazole core and unique bridging groups. Comparisons with analogous compounds highlight key differences:

Key Insights :

- The dual thiadiazole system in Compound A may enhance π-π stacking interactions with enzyme active sites compared to single-thiadiazole analogs .

Physicochemical Properties

Biological Activity

The compound 2-methyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a derivative of the thiadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound and its analogs, focusing on their anticancer, antimicrobial, and other pharmacological properties.

Chemical Structure

The structure of the compound can be described as follows:

- Core Structure : 1,3,4-thiadiazole moiety

- Substituents : Methyl and benzamide groups

- Functional Groups : Thioether and amine functionalities

Biological Activity Overview

-

Anticancer Activity

- Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to the one have shown promising results against various cancer cell lines.

- A study reported that several synthesized thiadiazole derivatives exhibited significant cytotoxicity against human cancer cell lines such as SK-MEL-2 (melanoma), HL-60 (leukemia), HeLa (cervical cancer), and MCF-7 (breast cancer) with GI50 values comparable to Adriamycin .

Compound Cell Line GI50 Value (µM) 7a MCF-7 8.5 7k HeLa 6.3 7b HL-60 7.0 -

Antimicrobial Activity

- The antimicrobial properties of thiadiazole derivatives have been well-documented. Compounds with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria.

- In vitro studies indicated that certain derivatives exhibited comparable antimicrobial activity to standard antibiotics such as ciprofloxacin and griseofulvin .

Compound Target Bacteria MIC (µg/mL) 5a Staphylococcus aureus 32 5b Escherichia coli 64 -

Other Biological Activities

- Beyond anticancer and antimicrobial effects, thiadiazole derivatives have shown promise in other areas:

- Anti-inflammatory : Some compounds exhibit anti-inflammatory properties through the modulation of cytokine production.

- Antidiabetic : Certain derivatives have been reported to improve glucose tolerance in diabetic models .

- Neuroprotective : Thiadiazole derivatives have been evaluated for neuroprotective effects in models of epilepsy .

- Beyond anticancer and antimicrobial effects, thiadiazole derivatives have shown promise in other areas:

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of thiadiazole-benzamide hybrids and tested their anticancer efficacy using the MTT assay. The results indicated that specific substitutions on the thiadiazole ring significantly enhanced cytotoxicity against MCF-7 cells.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antibacterial properties of various thiadiazole derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The study found that certain modifications increased potency significantly compared to standard treatments.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization techniques for this compound?

- Answer : The compound can be synthesized via multi-step protocols involving cyclization and coupling reactions. For example, thiadiazole derivatives are often synthesized by reacting substituted amines with chloroacetyl chloride under reflux conditions in solvents like ethanol or methanol. Characterization typically involves:

- TLC for monitoring reaction progress and purity assessment .

- NMR spectroscopy (¹H and ¹³C) for structural elucidation, focusing on peaks corresponding to the thiadiazole ring (δ ~8-10 ppm for NH groups) and benzamide protons (δ ~7-8 ppm) .

- IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1650-1700 cm⁻¹ for amides, C-S stretches at ~600-700 cm⁻¹) .

- Mass spectrometry to verify molecular ion peaks and fragmentation patterns .

Q. How can researchers confirm the molecular structure post-synthesis?

- Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. For instance, co-crystallization of intermediates with stabilizing agents (e.g., acetic acid) can yield crystals suitable for diffraction studies, resolving ambiguities in NMR or IR data . If crystallography is impractical, combine:

- 2D NMR (e.g., HSQC, HMBC) to map proton-carbon correlations and confirm connectivity .

- Elemental analysis (C, H, N, S) to validate stoichiometry .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with varying substituents?

- Answer : Substituent effects on reactivity can be systematically studied using:

- Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity in coupling steps, while protic solvents (e.g., ethanol) favor cyclization .

- Catalyst optimization : Acid catalysts (e.g., H₂SO₄) improve cyclization efficiency in thiadiazole formation .

- Microwave-assisted synthesis : Reduces reaction times (e.g., from 12 hours to 30 minutes) and improves yields by 10-15% compared to conventional heating .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NH peaks in NMR)?

- Answer : Contradictions often arise from tautomerism or hydrogen bonding. For example:

- Tautomeric equilibria : Thiadiazole NH groups may exhibit dynamic exchange in DMSO, broadening peaks. Use low-temperature NMR or deuterated chloroform to stabilize specific tautomers .

- Hydrogen bonding : Intermolecular H-bonding with solvents (e.g., D₂O) can shift NH peaks. Compare spectra across solvents (CDCl₃ vs. DMSO-d₆) to identify artifacts .

Q. What computational methods can predict the compound’s reactivity or biological targets?

- Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular docking : Screen against protein databases (e.g., PDB) to identify potential targets (e.g., kinase inhibitors via thiadiazole interactions with ATP-binding pockets) .

- AI-driven reaction design : Platforms like ICReDD integrate quantum chemical calculations with experimental data to optimize reaction pathways .

Methodological Considerations

Q. How to design a robust SAR study for anticancer activity?

- Answer :

- Core modifications : Synthesize analogs with substituents at the benzamide (e.g., electron-withdrawing groups) or thiadiazole rings (e.g., methyl vs. phenyl).

- Biological assays : Use MTT or apoptosis assays (e.g., Annexin V staining) on cancer cell lines (e.g., MCF-7, HeLa). Correlate IC₅₀ values with substituent electronic properties .

- Data analysis : Apply multivariate regression to identify key descriptors (e.g., logP, polar surface area) influencing activity .

Q. What strategies mitigate challenges in isolating intermediates during synthesis?

- Answer :

- Co-crystallization : Add co-solvents (e.g., pet-ether) to precipitate intermediates as co-crystals with byproducts, simplifying purification .

- Chromatography : Use flash column chromatography with gradients of ethyl acetate/hexane to separate polar intermediates .

- In situ monitoring : Employ inline FTIR or Raman spectroscopy to track intermediate formation and adjust reaction conditions dynamically .

Tables for Key Data

Table 1 : Representative Synthetic Yields Under Varied Conditions

| Solvent | Catalyst | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ethanol | None | Reflux | 12 | 65 |

| DMF | H₂SO₄ | 80°C | 6 | 78 |

| Microwave* | None | 150°C | 0.5 | 80 |

| *Microwave conditions: 300 W power . |

Table 2 : Biological Activity of Selected Derivatives

| Substituent (R) | IC₅₀ (μM, MCF-7) | LogP |

|---|---|---|

| 5-methyl | 12.3 | 2.1 |

| 4-chlorophenyl | 8.7 | 3.4 |

| 4-methoxyphenyl | 15.9 | 2.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.